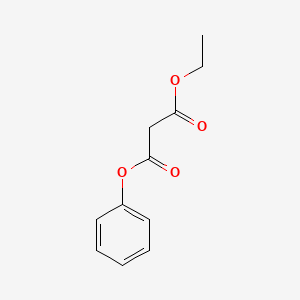
SULFATO DE COBRE(II) Y AMONIO HEXAHIDRATADO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMMONIUM COPPER(II) SULFATE HEXAHYDRATE is a useful research compound. Its molecular formula is CuH20N2O14S2 and its molecular weight is 399.84. The purity is usually 95%.
BenchChem offers high-quality AMMONIUM COPPER(II) SULFATE HEXAHYDRATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMMONIUM COPPER(II) SULFATE HEXAHYDRATE including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Química
El Sulfato de Cobre(II) y Amonio Hexahidratado es un compuesto químico con la fórmula molecular (NH4)2Cu(SO4)2·6H2O {svg_1} {svg_2}. {svg_3}. Está disponible en forma de cristales azules, polvo o sólido fundido {svg_4}.
Proceso de Teñido
El sulfato de cobre(II), un componente del this compound, se puede utilizar como mordiente en el teñido vegetal {svg_5}. Un mordiente es una sustancia que se utiliza para fijar los tintes en las telas formando un complejo de coordinación con el tinte, que luego se adhiere a la tela. Puede utilizarse para intensificar el color, crear un tono diferente o hacer que el color del tinte sea resistente.
Aplicaciones Farmacéuticas
El this compound se puede utilizar en aplicaciones farmacéuticas. Cumple con los estándares de la Farmacopea Europea/Farmacopea Británica, lo que indica su idoneidad para su uso en la producción de productos medicinales {svg_6}.
Aplicaciones Alimentarias y Agrícolas
Este compuesto también cumple con los estándares para aplicaciones alimentarias y agrícolas {svg_7}. Esto sugiere que podría utilizarse en la producción de productos alimenticios o en prácticas agrícolas, aunque las aplicaciones específicas dependerían de las directrices reglamentarias de cada región.
Preparación de Otros Compuestos
El this compound podría utilizarse potencialmente en la preparación de otros compuestos. Por ejemplo, un compuesto similar, el sulfato de hierro(II) y amonio, se prepara a partir del sulfato de amonio {svg_8}. Esto sugiere que el this compound podría utilizarse de forma similar para sintetizar otros compuestos de sulfato metálico.
Mecanismo De Acción
Target of Action
Ammonium Copper(II) Sulfate Hexahydrate, also known as Cupric Ammonium Sulfate, is an inorganic compound
Mode of Action
The mode of action of Ammonium Copper(II) Sulfate Hexahydrate is primarily through its copper (II) ions. Copper is a transition metal that can exist in multiple oxidation states, allowing it to participate in various chemical reactions . .
Biochemical Pathways
Copper ions can act as a catalyst in various chemical reactions, potentially influencing a range of biochemical processes .
Pharmacokinetics
Its absorption and distribution within a system would depend on various factors, including the pH and the presence of other ions .
Result of Action
It is known that copper ions can have various effects at the molecular and cellular level, including acting as a cofactor for certain enzymes .
Action Environment
The action, efficacy, and stability of Ammonium Copper(II) Sulfate Hexahydrate can be influenced by various environmental factors. For example, the presence of other ions can affect the solubility and therefore the bioavailability of the compound . Additionally, the pH can influence the oxidation state of the copper ions, potentially affecting their reactivity .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium Copper(II) Sulfate Hexahydrate involves the reaction between Copper(II) Sulfate Pentahydrate and Ammonium Sulfate in the presence of water and heat.", "Starting Materials": [ "Copper(II) Sulfate Pentahydrate", "Ammonium Sulfate", "Water" ], "Reaction": [ "Dissolve 100g of Copper(II) Sulfate Pentahydrate in 500mL of water", "Dissolve 50g of Ammonium Sulfate in 500mL of water", "Mix the two solutions together", "Heat the mixture to 60-70°C for 1 hour", "Allow the mixture to cool to room temperature", "Filter the solution to remove any impurities", "Leave the solution to crystallize at room temperature", "Collect the crystals and wash with cold water", "Dry the crystals in a desiccator" ] } | |
Número CAS |
13587-26-3 |
Fórmula molecular |
CuH20N2O14S2 |
Peso molecular |
399.84 |
Origen del producto |
United States |
Q1: How does temperature impact the crystal structure of deuterated ammonium copper(II) sulfate hexahydrate?
A1: Research indicates that increasing the temperature of deuterated ammonium copper(II) sulfate hexahydrate from 100 K to 321 K leads to a progressive convergence of the intermediate and longest Cu–O bond lengths within the Jahn-Teller distorted octahedral Cu(D2O)62+ ion. [] This structural change is accompanied by a partial rotation of both the ammonium and sulfate groups within the crystal lattice. [] These findings highlight the dynamic nature of this compound's structure in response to temperature variations.
Q2: What role does pressure play in influencing the structure of deuterated ammonium copper(II) sulfate hexahydrate?
A2: Studies utilizing neutron powder diffraction have revealed that applying pressure to deuterated ammonium copper(II) sulfate hexahydrate at various temperatures (ranging from 50 K to 325 K) induces changes in its unit cell parameters. [] Specifically, a study observed that introducing a small amount of zinc (3.4% substitution of Cu2+ ions) mimicked the structural changes observed in the pure copper compound under 1.5 kbar of pressure. [] This substitution caused a switch in the long axis of the distorted Cu(D2O)6 2+ ion from one pair of oxygen atoms to another. [] These findings underscore the sensitivity of this compound's structure to both pressure and compositional alterations.
Q3: Are there any cooperative interactions observed in the structural changes of ammonium copper(II) sulfate hexahydrate?
A3: Research suggests that the temperature-dependent behavior of the g-values (derived from EPR spectroscopy) in pure deuterated ammonium copper(II) sulfate hexahydrate cannot be solely explained by a simple Boltzmann thermal distribution between two energy states differing only in the Cu(D2O)62+ ion's orientation. [] This deviation suggests the presence of cooperative interactions within the crystal lattice, potentially influencing the compound's overall structural dynamics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








